2-Bromo-1-chloro-3-(2-methoxyethoxy)benzene
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Overview
Description
2-Bromo-1-chloro-3-(2-methoxyethoxy)benzene is an organic compound that belongs to the class of aryl halides It features a benzene ring substituted with bromine, chlorine, and a 2-methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-3-(2-methoxyethoxy)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 1-chloro-3-(2-methoxyethoxy)benzene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted under controlled temperature conditions to ensure selective substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-3-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
2-Bromo-1-chloro-3-(2-methoxyethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: It may be utilized in the synthesis of pharmaceutical compounds, particularly those requiring halogenated aromatic intermediates.
Chemical Biology: The compound can be used to study the effects of halogenated aromatics on biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-(2-methoxyethoxy)benzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms facilitate the attack of nucleophiles on the benzene ring. In coupling reactions, the palladium catalyst coordinates with the halogen atoms, enabling the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chlorobenzene: Lacks the 2-methoxyethoxy group, making it less versatile in certain reactions.
1-Bromo-2-chlorobenzene: Similar structure but different substitution pattern, affecting its reactivity.
1-Bromo-4-chlorobenzene: Another positional isomer with distinct chemical properties.
Uniqueness
2-Bromo-1-chloro-3-(2-methoxyethoxy)benzene is unique due to the presence of the 2-methoxyethoxy group, which can influence its solubility, reactivity, and potential applications in various fields. This functional group provides additional sites for chemical modification, making the compound more versatile for synthetic applications.
Properties
IUPAC Name |
2-bromo-1-chloro-3-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-5-6-13-8-4-2-3-7(11)9(8)10/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLDWIKKUKUKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C(=CC=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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